molecular formula C16H14BrN3O2 B11063791 N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenoxy)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenoxy)acetamide

Cat. No.: B11063791
M. Wt: 360.20 g/mol
InChI Key: UWUZVTUHBYSRHK-UHFFFAOYSA-N
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Description

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMOPHENOXY)ACETAMIDE is a synthetic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzodiazole moiety in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMOPHENOXY)ACETAMIDE typically involves the reaction of 2-(4-bromophenoxy)acetic acid with a benzodiazole derivative. The reaction is carried out in the presence of thionyl chloride and triethylamine in a solvent such as 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMOPHENOXY)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMOPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as FtsZ, which is crucial for bacterial cell division . By binding to the active site of the enzyme, it prevents the formation of the Z-ring, thereby inhibiting bacterial proliferation. Additionally, the compound may interact with other cellular pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMOPHENOXY)ACETAMIDE stands out due to its unique combination of the benzodiazole and bromophenoxy moieties. This structural feature imparts specific biological activities that are not observed in other similar compounds. Its ability to inhibit bacterial cell division and potential anticancer properties make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenoxy)acetamide

InChI

InChI=1S/C16H14BrN3O2/c17-11-5-7-12(8-6-11)22-10-16(21)18-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)

InChI Key

UWUZVTUHBYSRHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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